![molecular formula C25H22N2S2 B3146812 1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene CAS No. 608528-49-0](/img/structure/B3146812.png)

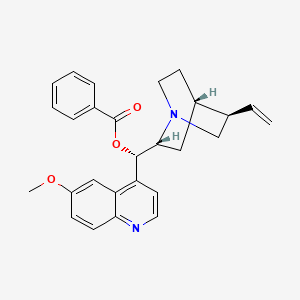

1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene

説明

“1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene” is a photochromic bridging ligand . It has been synthesized and found to increase the photocyclization quantum yield in the presence of a metal ion .

Synthesis Analysis

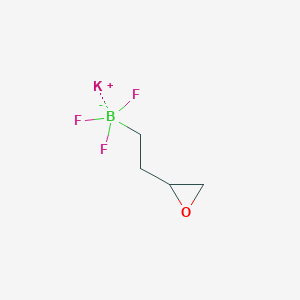

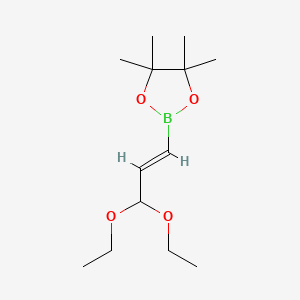

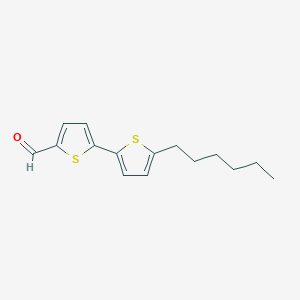

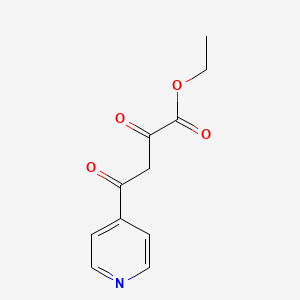

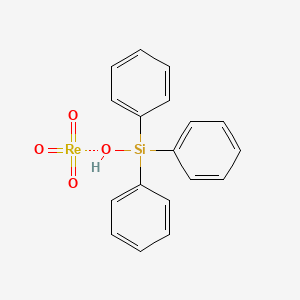

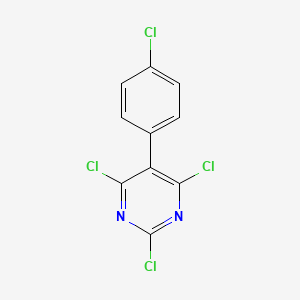

The synthesis of “this compound” involves several steps . The process starts with the chlorination of 2-methylthiophene to prepare 2-chloro-5-methylthiphene . This is followed by a Friedel-Crafts acylation to produce 1,5-bis(5-chloro-2-methylthien-3-yl)pentane-1,5-dione . The compound is then converted to 1,2-bis(5-chloro-2-methylthien-3-yl)cyclopentene by the McMurry coupling reaction . Finally, the target compound is prepared from this intermediate by a lithium-halogen exchange, followed by a palladium-catalyzed Suzuki coupling reaction with 4-bromopyridine·HCl .Molecular Structure Analysis

The molecular structure of “this compound” has been characterized using various techniques such as 1H and 13C NMR, Fourier-transform infrared (FT-IR), and diffuse reflectance spectroscopies as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The compound exhibits photochromic properties . When irradiated with UV light, it changes color from colorless to blue, indicating conversion from the open to the closed form . The absorption profile shows a large band with a λmax = 590 nm, which is not observed in the spectrum of the colorless form .科学的研究の応用

Photochromic Coordination Polymers

1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene, when combined with Zn(II) chloride, forms a coordination polymer with a unique one-dimensional structure. This polymer displays photochromic properties, meaning it changes color when exposed to light, due to the short distance between the central reaction carbons, allowing for photochromic reaction (Qin, Yao, & Tian, 2004).

Photochromism in Single-Crystalline Phase

This compound and its derivatives demonstrate reversible photochromic reactions in the single-crystalline phase. For example, upon irradiation with specific wavelengths of light, the crystals exhibit distinct color changes which are reversible under different lighting conditions. This feature makes it a potential candidate for use in optical devices (Irie, Lifka, Kobatake, & Kato, 2000).

Metal Complexes and Photochromic Ligands

When used as ligands in metal complexes, particularly with metals like Zn(II), Mn(II), and Cu(II), this compound undergoes reversible photochromic reactions. This is observed in both solution and single-crystalline phases, indicating potential for applications in photoinduced coordination structural changes (Matsuda, Takayama, & Irie, 2004).

Electrochromic and Photochromic Properties

This compound exhibits both photochromic and electrochromic properties, meaning it can change color when exposed to light or an electric field. These properties make it useful for a range of optoelectronic applications, such as sensors or displays (Peters & Branda, 2003).

Mixed Crystals for Multicolor Photochromism

By combining this compound with other diarylethenes, it's possible to create mixed crystals that exhibit multicolor photochromism. This can be exploited in optoelectronic devices like multifrequency optical memory media or full-color displays (Takami, Kuroki, & Irie, 2007).

Ag(I) Complexes and Reversible Photochromism

The formation of Ag(I) complexes with this compound results in reversible photochromic reactions. These reactions are significant in developing materials that change color under specific lighting conditions, which could be useful in various technological applications (Wang Yun, 2011).

作用機序

特性

IUPAC Name |

4-[5-methyl-4-[2-(2-methyl-5-pyridin-4-ylthiophen-3-yl)cyclopenten-1-yl]thiophen-2-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2S2/c1-16-22(14-24(28-16)18-6-10-26-11-7-18)20-4-3-5-21(20)23-15-25(29-17(23)2)19-8-12-27-13-9-19/h6-15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLQAIDHAAXVYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C2=CC=NC=C2)C3=C(CCC3)C4=C(SC(=C4)C5=CC=NC=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({4-[(3,4-Dimethylphenyl)sulfamoyl]phenyl}carbamoyl)benzoic acid](/img/structure/B3146730.png)

![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)